Cas no 1823902-93-7 (4-Chloro-6-((methylamino)methyl)picolinonitrile)

4-Chloro-6-((methylamino)methyl)picolinonitrile structure
1823902-93-7 structure
Product name:4-Chloro-6-((methylamino)methyl)picolinonitrile
CAS No:1823902-93-7
MF:C8H8ClN3
Molecular Weight:181.622220039368
CID:5059479

4-Chloro-6-((methylamino)methyl)picolinonitrile 化学的及び物理的性質

名前と識別子

    • 4-Chloro-6-((methylamino)methyl)picolinonitrile
    • インチ: 1S/C8H8ClN3/c1-11-5-8-3-6(9)2-7(4-10)12-8/h2-3,11H,5H2,1H3
    • InChIKey: SZGGWMVTROLOKG-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C#N)N=C(C=1)CNC

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 186
  • XLogP3: 0.9
  • トポロジー分子極性表面積: 48.7

4-Chloro-6-((methylamino)methyl)picolinonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM278355-1g
4-Chloro-6-((methylamino)methyl)picolinonitrile
1823902-93-7 95%
1g
$1122 2022-06-12
Chemenu
CM278355-1g
4-Chloro-6-((methylamino)methyl)picolinonitrile
1823902-93-7 95%
1g
$1122 2021-08-18

4-Chloro-6-((methylamino)methyl)picolinonitrile 関連文献

4-Chloro-6-((methylamino)methyl)picolinonitrileに関する追加情報

Introduction to 4-Chloro-6-((methylamino)methyl)picolinonitrile (CAS No. 1823902-93-7)

4-Chloro-6-((methylamino)methyl)picolinonitrile, identified by the chemical compound code CAS No. 1823902-93-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of picolinonitrile derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of 4-Chloro-6-((methylamino)methyl)picolinonitrile, particularly the presence of a chloro substituent and a methylamino methyl group, contribute to its unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.

The synthesis of 4-Chloro-6-((methylamino)methyl)picolinonitrile involves multi-step organic reactions, typically starting from picolinonitrile or its derivatives. The introduction of the chloro group at the 4-position and the methylation of the amino group at the 6-position are critical steps that define the compound's structure. Advanced synthetic methodologies, such as nucleophilic substitution reactions and condensation processes, are employed to achieve high yields and purity. The efficiency of these synthetic routes is crucial for industrial-scale production, ensuring that the compound meets the stringent requirements for pharmaceutical applications.

In recent years, 4-Chloro-6-((methylamino)methyl)picolinonitrile has been studied for its potential pharmacological effects. Research has highlighted its role as a precursor in the synthesis of various bioactive molecules, including kinase inhibitors and antimicrobial agents. The compound's ability to interact with biological targets makes it a promising candidate for further exploration in drug discovery. Specifically, its structural motif has been investigated for its binding affinity to enzymes involved in cancer pathways, suggesting its utility in developing novel therapeutic strategies.

One of the most intriguing aspects of 4-Chloro-6-((methylamino)methyl)picolinonitrile is its versatility in medicinal chemistry. The chloro and methylamino functional groups provide multiple sites for further chemical modification, enabling the design of libraries of derivatives with tailored biological properties. High-throughput screening techniques have been employed to identify compounds with enhanced efficacy and reduced toxicity. These efforts have led to several promising candidates that are currently undergoing preclinical evaluation.

The chemical properties of 4-Chloro-6-((methylamino)methyl)picolinonitrile also make it an interesting subject for material science applications. Its reactivity with other functional groups allows for the creation of polymers and coordination complexes with unique properties. For instance, studies have explored its use in designing metal-organic frameworks (MOFs) that have potential applications in catalysis and gas storage. The ability to fine-tune the structure of these materials through controlled reactions opens up new avenues for innovation.

From a regulatory perspective, 4-Chloro-6-((methylamino)methyl)picolinonitrile must be handled with care to ensure safety and compliance with industry standards. While it is not classified as a hazardous substance under current regulations, proper protocols must be followed during synthesis and handling to minimize risks associated with organic chemicals. Researchers and manufacturers adhere to strict guidelines to ensure that environmental impact is minimized and that personnel are protected from potential exposure.

The future prospects for 4-Chloro-6-((methylamino)methyl)picolinonitrile are bright, with ongoing research aimed at uncovering new applications and optimizing its use in pharmaceuticals and materials science. Collaborative efforts between academic institutions and industry leaders are essential to drive innovation and translate laboratory findings into practical solutions. As our understanding of molecular interactions continues to grow, compounds like 4-Chloro-6-((methylamino)methyl)picolinonitrile will undoubtedly play a crucial role in shaping the future of medicine and technology.

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